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  • Product: N-(2-Bromophenyl)aminosulfonamide
  • CAS: 958741-63-4

Core Science & Biosynthesis

Foundational

Chemical properties of N-(2-Bromophenyl)aminosulfonamide for medicinal chemistry

The following technical guide details the chemical properties, synthesis, and medicinal utility of -(2-Bromophenyl)sulfamide (also referred to chemically as -(2-bromophenyl)aminosulfonamide). This compound is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and medicinal utility of


-(2-Bromophenyl)sulfamide  (also referred to chemically as 

-(2-bromophenyl)aminosulfonamide).

This compound is a critical "privileged scaffold" in medicinal chemistry, serving as both a potent zinc-binding pharmacophore for metalloenzymes and a versatile precursor for fused heterocyclic systems via palladium-catalyzed transformations.

Technical Guide: Chemical Properties & Medicinal Utility of -(2-Bromophenyl)sulfamide

Executive Summary & Compound Profile


-(2-Bromophenyl)sulfamide  represents a specialized class of sulfamoylated anilines. Unlike simple sulfonamides (

), the sulfamide moiety (

) introduces a second nitrogen atom, altering the hydrogen bond donor/acceptor profile and acidity.

In drug discovery, this specific scaffold is valued for two primary reasons:

  • Direct Pharmacology: It acts as a bioisostere of the sulfonamide group, showing high affinity for Carbonic Anhydrase (CA) isoforms, particularly tumor-associated CA IX and XII.

  • Synthetic Utility: The ortho-bromo substituent provides a handle for intramolecular cyclization (e.g., Buchwald-Hartwig type) to generate 1,2,4-benzothiadiazine 1,1-dioxides , a core structure in diuretics (e.g., chlorothiazide) and

    
     channel openers.
    
Physicochemical Profile
PropertyValue / DescriptionMedicinal Relevance
IUPAC Name

-(2-Bromophenyl)sulfamide
Unambiguous identification.
Formula

MW: 251.10 g/mol .
pKa (Terminal

)
~10.2Weakly acidic; acts as a H-bond donor.
pKa (Internal

)
~7.5 - 8.2Enhanced acidity due to electron-withdrawing

and 2-Br-phenyl induction. Ionizable at physiological pH.
LogP ~1.8Moderate lipophilicity; good membrane permeability.
H-Bond Donors 3 (

,

)
Critical for active site anchoring (e.g., Zn(II) coordination).
H-Bond Acceptors 2 (

)
Interactions with hydrophilic pockets.

Synthesis & Manufacturing Protocols

The synthesis of


-substituted sulfamides requires careful control to prevent bis-substitution (formation of symmetrical sulfamides). The Chlorosulfonyl Isocyanate (CSI)  route is the industry standard for high-fidelity synthesis of unsymmetrical sulfamides.
Protocol A: Selective Sulfamoylation via CSI

This method avoids the use of unstable sulfamoyl chloride and minimizes side reactions.

Reagents:

  • 2-Bromoaniline (1.0 eq)

  • Chlorosulfonyl isocyanate (CSI) (1.1 eq)

  • tert-Butanol (

    
    -BuOH) (1.1 eq)
    
  • Triethylamine (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation of Burgess-type Intermediate:

    • Dissolve CSI in anhydrous DCM at 0°C under

      
      .
      
    • Add

      
      -BuOH dropwise. Stir for 15 min to form the tert-butyl chlorosulfonylcarbamate intermediate (generated in situ).
      
  • Coupling:

    • Add a solution of 2-bromoaniline and

      
       in DCM dropwise to the intermediate at 0°C.
      
    • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Deprotection (Acidolysis):

    • Treat the resulting Boc-protected sulfamide with Trifluoroacetic acid (TFA) (20% v/v in DCM) at RT for 1 hour.

    • Mechanism:[1][2][3][4] The Boc group cleaves, releasing isobutylene and

      
      , yielding the free primary sulfamide.
      
  • Workup:

    • Quench with saturated

      
       (careful: gas evolution).
      
    • Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine.

    • Recrystallize from Ethanol/Water to yield white crystalline solid.

Protocol B: Reactivity Check (Quality Control)

To confirm the presence of the active primary sulfamide group (


), a simple TLC stain using p-Anisaldehyde  or Ninhydrin  is insufficient. Use Fluorescamine  spray (fluoresces under UV) or confirm via 

-NMR
:
  • Diagnostic Peak: A broad singlet integrating to 2H around

    
     7.0–7.5 ppm (
    
    
    
    ), distinct from the internal NH (
    
    
    ~9.0–10.0 ppm).

Reactivity & Transformations: The Cyclization Pathway

The defining feature of this molecule in medicinal chemistry is its ability to undergo Palladium-Catalyzed Intramolecular C-N Coupling . This transforms the linear sulfamide into a cyclic benzothiadiazine.

Mechanism: Pd-Catalyzed Cyclization

The reaction utilizes the internal nucleophilicity of the sulfamide nitrogen (or the terminal nitrogen depending on conditions) to displace the ortho-bromide.

Reaction Scheme (Conceptual):



Optimized Conditions:

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    .[3]
  • Ligand: Xantphos (rigid bite angle favors reductive elimination).

  • Base:

    
     (anhydrous).
    
  • Solvent: 1,4-Dioxane, reflux (100°C).

Visualized Pathway (DOT):

ReactionPathway Start N-(2-Bromophenyl)sulfamide OxAdd Oxidative Addition (Pd inserts into C-Br) Start->OxAdd Pd(0) Deprot Deprotonation (Base activates NH) Start->Deprot Cs2CO3 Coord Amido-Pd Complex OxAdd->Coord Deprot->Coord RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim Product Benzothiadiazine 1,1-dioxide RedElim->Product Regenerate Pd(0)

Caption: Catalytic cycle for the intramolecular cyclization of N-(2-bromophenyl)sulfamide to benzothiadiazine.

Medicinal Chemistry: Carbonic Anhydrase Inhibition[1][5][6][7][8][9]

The sulfamide moiety (


) is a "zinc-binder." In the active site of Carbonic Anhydrase (CA), the terminal nitrogen coordinates directly to the 

ion, displacing the catalytic water molecule/hydroxide ion and halting the catalytic hydration of

.
Binding Mode & SAR
  • Zinc Coordination: The terminal

    
     acts as the anion (after deprotonation) or neutral donor, forming a coordinate bond with 
    
    
    
    .
  • Hydrophobic Interactions: The 2-bromophenyl ring occupies the hydrophobic pocket of the enzyme active site.

  • Selectivity: The "2-bromo" substituent creates steric bulk. This often improves selectivity for CA IX (hypoxia-induced isoform in tumors) over the ubiquitous cytosolic CA II , as the CA IX active site accommodates bulkier lipophilic groups better than CA II.

Experimental Protocol: Stopped-Flow CO2 Hydrase Assay

To validate the biological activity of


-(2-Bromophenyl)sulfamide, the following kinetic assay is standard.

Materials:

  • Assay Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Substrate:

    
    -saturated water.
    
  • Indicator: Phenol Red (0.2 mM).

  • Enzyme: Recombinant hCA II or hCA IX.

Procedure:

  • Incubation: Incubate the enzyme with the inhibitor (dissolved in DMSO, final conc <1%) for 15 minutes at RT.

  • Reaction Trigger: Rapidly mix the enzyme-inhibitor solution with the

    
     substrate solution in a stopped-flow apparatus (e.g., Applied Photophysics).
    
  • Measurement: Monitor the absorbance change at 557 nm (Phenol Red transition from red to yellow as pH drops due to carbonic acid formation).

  • Calculation: Determine the initial velocity (

    
    ). Calculate 
    
    
    
    using a non-linear regression (4-parameter logistic model).
    • Expected Result:

      
       values in the low nanomolar range (10–100 nM) are typical for aryl sulfamides.
      

Quantitative Data Summary

ParameterValueContext
Melting Point 148–152 °CCrystalline solid; purity indicator.
Solubility (Water) < 0.5 mg/mLPoor aqueous solubility; requires DMSO/PEG for assays.
Solubility (DMSO) > 50 mg/mLExcellent stock solvent.
Stability (Solid) > 2 YearsStable at RT if protected from moisture.
Stability (Solution) 24 HoursHydrolysis of sulfamide linkage is slow at neutral pH but accelerates at pH < 2.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Rej, R. K., et al. (2016). Synthesis of Sulfamides and Sulfamates. Chemical Reviews. Link

  • Dou, X., et al. (2012). Palladium-Catalyzed C–N Cross Coupling of Sulfinamides and Aryl Halides. Journal of Organic Chemistry. Link

  • Winum, J. Y., et al. (2006). Sulfamates and sulfamides: emerging classes of carbonic anhydrase inhibitors. Expert Opinion on Therapeutic Patents. Link

  • Scott, K. A., et al. (2011). Synthesis of Benzothiadiazine Dioxides via Pd-Catalyzed Intramolecular Cyclization. Organic Letters. Link

Sources

Exploratory

A Framework for Determining the Thermodynamic Stability of N-(2-Bromophenyl)aminosulfonamide: A Technical Guide

Abstract N-(2-Bromophenyl)aminosulfonamide is a key chemical intermediate whose thermodynamic stability is critical for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). W...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2-Bromophenyl)aminosulfonamide is a key chemical intermediate whose thermodynamic stability is critical for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). While this specific molecule lacks extensive public documentation on its stability profile, this guide establishes a comprehensive framework for its complete characterization. We present a logical, field-proven workflow for determining both the physical and chemical stability of N-(2-Bromophenyl)aminosulfonamide, grounded in authoritative regulatory expectations and advanced analytical science. This document provides researchers, scientists, and drug development professionals with the necessary protocols and theoretical understanding to expertly generate and interpret stability data for this and related arylsulfonamide compounds. Methodologies covered include differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and the development of a stability-indicating HPLC method through forced degradation studies, all in alignment with International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative of Thermodynamic Stability

In pharmaceutical development, the thermodynamic stability of a drug substance is not a mere checkbox; it is a fundamental property that dictates its viability as a therapeutic agent. Stability influences shelf-life, storage conditions, formulation strategies, and ultimately, patient safety.[1] An unstable compound can degrade into impurities that may be inactive, less potent, or even toxic. For a crucial building block like N-(2-Bromophenyl)aminosulfonamide, a thorough understanding of its inherent stability is paramount to control the impurity profile of the final API.

This guide provides a systematic approach to fully characterize the thermodynamic stability of N-(2-Bromophenyl)aminosulfonamide. It is structured as a proactive experimental plan, designed to reveal the molecule's vulnerabilities and establish a robust analytical control strategy.

Foundational Stability Assessment: Thermal Analysis

The initial characterization of a compound's stability begins with understanding its response to thermal stress in the solid state. This provides critical data on melting behavior, decomposition, and potential polymorphism, which can significantly impact stability and bioavailability.[2]

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC is a cornerstone thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3] This allows for the precise determination of thermal events like melting and crystallization.[2] For N-(2-Bromophenyl)aminosulfonamide, DSC is essential for identifying its melting point, assessing purity, and screening for different crystalline forms (polymorphs).[4][5]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of N-(2-Bromophenyl)aminosulfonamide into a non-hermetic aluminum pan. Crimp the pan to ensure good thermal contact.

  • Method Parameters:

    • Place the sample pan in the DSC cell alongside an empty, crimped reference pan.

    • Equilibrate the system at 25 °C.

    • Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well beyond the expected melting point (e.g., 250 °C).

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of the melting endotherm. The sharpness of the peak can provide a qualitative indication of purity.

Thermogravimetric Analysis (TGA): Defining the Decomposition Threshold

TGA measures the change in mass of a sample as a function of temperature, revealing the exact point at which thermal decomposition begins.[6][7] This information is crucial for determining the upper-temperature limits for handling, drying, and storage of the compound.[8]

Experimental Protocol: TGA Analysis

  • Instrument Setup: Use a calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of N-(2-Bromophenyl)aminosulfonamide onto the TGA sample pan.

  • Method Parameters:

    • Equilibrate the furnace at ambient temperature.

    • Heat the sample at a linear rate of 10 °C/min up to a high temperature (e.g., 500 °C) under a nitrogen atmosphere.[8]

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of the major weight loss event is defined as the decomposition temperature (Td).

Interpreting Thermal Analysis Data

The data from DSC and TGA should be synthesized to build a preliminary thermal profile of N-(2-Bromophenyl)aminosulfonamide.

Table 1: Hypothetical Thermal Analysis Data Summary

ParameterTechniqueResult (Illustrative)Interpretation
Melting Point (Tm)DSC155.4 °CDefines the solid-to-liquid phase transition temperature.
Enthalpy of Fusion (ΔHf)DSC95.2 J/gEnergy required for melting; characteristic of the crystalline form.
Decomposition Onset (Td)TGA210.7 °CTemperature at which significant thermal degradation begins.

This initial assessment establishes the compound's intrinsic thermal limits in an inert environment.

Chemical Stability and Degradation Pathway Elucidation

Beyond solid-state thermal stability, it is critical to understand how N-(2-Bromophenyl)aminosulfonamide behaves under chemical stress. Forced degradation (or stress testing) is a systematic process where the compound is exposed to harsh conditions to accelerate its decomposition.[9][10] The primary goals are to identify potential degradation products and to develop a stability-indicating analytical method —a method capable of separating the intact drug from all its degradation products.[11][12]

The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the regulatory framework for stress testing.[13][14][15] The typical stress conditions include hydrolysis, oxidation, and photolysis.[10]

G

Forced Degradation Experimental Protocols

The goal is to achieve modest degradation, typically in the range of 5-20%, to ensure that the degradation products are observable without completely consuming the parent compound.[10]

Protocol: Acid and Base Hydrolysis

  • Sample Preparation: Prepare solutions of N-(2-Bromophenyl)aminosulfonamide (e.g., 1 mg/mL) in 0.1 M HCl (acidic) and 0.1 M NaOH (basic).

  • Stress Condition: Heat the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Neutralization: After the stress period, cool the samples to room temperature and neutralize them (base for the acidic sample, acid for the basic sample).

  • Analysis: Dilute the samples to a suitable concentration and analyze using the developing HPLC method.

Protocol: Oxidative Degradation

  • Sample Preparation: Prepare a solution of the compound in a mixture containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

  • Stress Condition: Store the solution at room temperature, protected from light, for a set time (e.g., 24 hours).

  • Analysis: Analyze the sample directly by HPLC.

Protocol: Photostability Testing

  • Sample Preparation: Expose both the solid powder and a solution of N-(2-Bromophenyl)aminosulfonamide to a controlled light source.

  • Stress Condition: Per ICH Q1B guidelines, expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control: A dark control sample, wrapped in aluminum foil, should be stored under the same temperature conditions.

  • Analysis: Analyze both the light-exposed and dark control samples by HPLC.

Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the linchpin of any stability study.[16][17] Its purpose is to provide unequivocal separation and quantification of the active ingredient from any impurities or degradation products.[11][18] Reversed-phase HPLC (RP-HPLC) is the most common technique for this purpose.[17]

Protocol: HPLC Method Development Strategy

  • Initial Screening: Begin with a generic gradient method on a C18 column. A typical mobile phase would be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Analysis of Stressed Samples: Inject the samples from the forced degradation studies. The primary goal is to achieve baseline separation between the parent peak and all degradant peaks.

  • Method Optimization: Adjust parameters such as the gradient slope, mobile phase composition (e.g., switching from acetonitrile to methanol), column temperature, and pH to improve the resolution of co-eluting peaks.[16]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the N-(2-Bromophenyl)aminosulfonamide peak in all stressed samples. A pure peak demonstrates that the method is specific and stability-indicating.

Potential Degradation Pathways of Arylsulfonamides

For arylsulfonamides, the most common degradation pathway involves the cleavage of the sulfonamide (S-N) bond.[19][20] This can be initiated by hydrolytic or photolytic stress.

// Nodes Parent [label="N-(2-Bromophenyl)aminosulfonamide", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Hydrolytic Stress\n(Acid/Base, Heat)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prod1 [label="2-Bromoaniline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prod2 [label="Aminosulfonic Acid\n(further degrades)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Parent -> Hydrolysis [arrowhead=none]; Hydrolysis -> Prod1 [label="S-N Bond\nCleavage"]; Hydrolysis -> Prod2 [label="S-N Bond\nCleavage"]; } } Caption: Potential Hydrolytic Degradation Pathway.

The identification of these degradation products would typically be confirmed using mass spectrometry (LC-MS). Understanding these pathways is crucial for refining the manufacturing process to minimize their formation.[19]

Formal Stability Studies and Data Interpretation

Once a validated stability-indicating method is in place, formal stability studies under ICH-prescribed conditions can be initiated.[21][22] These studies are designed to establish a retest period for the drug substance.

Table 2: ICH Q1A(R2) Recommended Storage Conditions

Study TypeStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12 months) and analyzed for appearance, assay (potency), and degradation products using the stability-indicating HPLC method.[22]

Table 3: Illustrative Stability Data for N-(2-Bromophenyl)aminosulfonamide at 40°C/75% RH

Time PointAssay (%)Total Degradants (%)Key Degradant A (%)
0 Months99.80.150.05
3 Months99.50.420.21
6 Months99.10.850.45

The trends in this data allow for the prediction of the compound's shelf life under long-term storage conditions. Any significant change, such as a failure to meet the assay specification or the growth of a degradant above a qualified limit, would be thoroughly investigated.

Conclusion and Forward Outlook

This technical guide has outlined a comprehensive, scientifically-grounded strategy for the full characterization of the thermodynamic stability of N-(2-Bromophenyl)aminosulfonamide. By integrating thermal analysis with a robust forced degradation program and the development of a specific, stability-indicating HPLC method, researchers can build a complete picture of the molecule's stability profile. This knowledge is not merely academic; it is a critical component of risk management in drug development, enabling the design of stable formulations, the establishment of appropriate storage conditions, and the assurance of product quality and patient safety. The principles and protocols detailed herein provide a validated roadmap for navigating the complex but essential task of stability assessment.

References

  • Vertex AI Search. (2024). Differential Scanning Calorimetry (DSC Analysis)
  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals.
  • IRJPMS. (n.d.).
  • IJTSRD. (2021). Stability Indicating HPLC Method Development – A Review.
  • (2025). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review.
  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ICH. (n.d.). Quality Guidelines.
  • (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline).
  • ICH. (2010). Q1A(R2) Guideline.
  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • IJPPR. (2023).
  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies.
  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.
  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
  • ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY.
  • PMC. (n.d.).
  • Aurigaresearch. (2022). Thermogravimetric Analysis (TGA)
  • CD Formulation. (n.d.). Thermogravimetric Analysis (TGA)
  • Open Access Journals. (2024).
  • (n.d.).
  • (2023).
  • ResolveMass Laboratories Inc. (2025).
  • (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025).
  • PubMed. (2022).
  • (2025). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane.
  • PubMed. (2015). Degradation of sulfonamide antibiotics by Microbacterium sp.
  • MDPI. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.
  • ResearchGate. (2025). Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides.
  • SciSpace. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane.
  • ResearchGate. (n.d.).
  • PMC. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.
  • PubMed. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection.
  • Cihan University-Erbil Repository. (n.d.).
  • BindingDB. (n.d.). 3-[(4-bromophenyl)sulfonyl]-N-(2-ethoxyphenyl)propanamide....
  • Sigma-Aldrich. (n.d.). N-(4-bromophenyl)benzenesulfonamide | 16468-97-6.
  • ResearchGate. (n.d.). -Thermal Data for Eight Sulfonamides in Which Polymorphism Was Not Found | Download Table.
  • MDPI. (2015). Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides.

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Protocols & Analytical Methods

Method

Application Note: Optimized Reaction Conditions for the Sulfonylation of 2-Bromoaniline

Abstract The sulfonylation of 2-bromoaniline is a pivotal transformation in medicinal chemistry, serving as a gateway to sulfonamide-based pharmacophores found in antiviral (e.g., Amprenavir) and anticancer agents. Howev...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonylation of 2-bromoaniline is a pivotal transformation in medicinal chemistry, serving as a gateway to sulfonamide-based pharmacophores found in antiviral (e.g., Amprenavir) and anticancer agents. However, the ortho-bromo substituent introduces significant steric hindrance and electronic deactivation, often leading to sluggish kinetics or incomplete conversion under standard aniline protocols. This Application Note provides a definitive, field-tested guide to overcoming these structural challenges. We present two validated protocols—a classical pyridine-mediated method and a sustainable biphasic approach—along with mechanistic insights and troubleshooting strategies to ensure high-yield synthesis.

Mechanistic Insight & Structural Challenges

The formation of N-(2-bromophenyl)sulfonamides proceeds via a nucleophilic substitution mechanism at the sulfur atom. However, 2-bromoaniline presents a unique challenge compared to unhindered anilines:

  • Steric Hindrance: The bulky bromine atom at the ortho position shields the nitrogen lone pair, impeding the initial nucleophilic attack on the sulfonyl chloride.

  • Electronic Deactivation: The inductive electron-withdrawing effect (-I) of the bromine atom reduces the nucleophilicity of the amine nitrogen.

Successful protocols must therefore employ conditions that enhance nucleophilicity or stabilize the transition state, often requiring stronger bases, higher temperatures, or specific solvent systems.

Reaction Mechanism

The reaction follows an addition-elimination pathway. The aniline nitrogen attacks the electrophilic sulfur of the sulfonyl chloride, forming a pentacoordinate transition state. This is followed by the expulsion of the chloride ion and subsequent deprotonation by the base.

ReactionMechanism Start 2-Bromoaniline (Nucleophile) Complex Tetrahedral Intermediate Start->Complex Nucleophilic Attack Reagent Sulfonyl Chloride (Electrophile) Reagent->Complex Elimination Loss of Cl- Complex->Elimination Product Sulfonamide (Protonated) Elimination->Product Re-aromatization Final N-(2-bromophenyl) sulfonamide Product->Final Deprotonation (Base)

Caption: Mechanistic pathway for the sulfonylation of hindered anilines. The rate-determining step is typically the initial nucleophilic attack, hindered by the ortho-substituent.

Experimental Protocols

Method A: Classical Pyridine-Mediated Synthesis (Recommended)

Best for: High-value substrates, sterically hindered anilines, and maximizing yield. Rationale: Pyridine acts as both a solvent and a base. Its high boiling point allows for thermal acceleration, which is often necessary to overcome the steric barrier of the ortho-bromo group.

Materials
  • 2-Bromoaniline (1.0 equiv)

  • Aryl/Alkyl Sulfonyl Chloride (1.2 equiv)

  • Pyridine (Anhydrous, 10-20 volumes)

  • Optional: DMAP (4-Dimethylaminopyridine) (0.1 equiv) as a nucleophilic catalyst.

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1]

  • Dissolution: Add 2-bromoaniline (e.g., 5.0 mmol) and anhydrous pyridine (10 mL). Stir until fully dissolved.

  • Addition: Cool the solution to 0 °C using an ice bath. Add the sulfonyl chloride (6.0 mmol) portion-wise over 15 minutes.

    • Critical Note: Although 2-bromoaniline is hindered, the initial addition is exothermic. Controlled addition prevents side reactions.

  • Reaction: Remove the ice bath.

    • Standard: Stir at Room Temperature (RT) for 4–12 hours.

    • For Low Conversion: If TLC indicates >20% starting material remains after 4 hours, heat the mixture to 60–80 °C for 2–4 hours.

  • Quench: Pour the reaction mixture slowly into a beaker containing crushed ice and 10% HCl (aq). The acid neutralizes the pyridine and precipitates the sulfonamide.

  • Isolation: Filter the resulting precipitate. Wash the solid thoroughly with water (to remove pyridinium salts) and cold hexanes.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes:EtOAc) if necessary.

Method B: Biphasic Schotten-Baumann Conditions (Green/Scale-Up)

Best for: Large-scale synthesis, ease of workup, and avoiding odorous pyridine. Rationale: Uses an aqueous inorganic base to scavenge the acid.[2] Phase transfer catalysts (PTC) can be added to improve kinetics for the lipophilic 2-bromoaniline.

Materials
  • 2-Bromoaniline (1.0 equiv)

  • Sulfonyl Chloride (1.1 equiv)

  • Solvent: DCM (Dichloromethane) or THF

  • Base: Sat. Na₂CO₃ or 10% NaOH

  • Optional: TBAB (Tetrabutylammonium bromide) (0.05 equiv)

Step-by-Step Procedure
  • Dissolution: Dissolve 2-bromoaniline (10 mmol) in DCM (20 mL).

  • Base Addition: Add saturated aqueous Na₂CO₃ (20 mL) to the organic phase.

  • Reagent Addition: Add sulfonyl chloride (11 mmol) slowly to the vigorously stirred biphasic mixture at RT.

  • Reaction: Stir vigorously for 6–18 hours.

    • Optimization: If the reaction is too slow due to the ortho-bromo hindrance, add 5 mol% TBAB to facilitate phase transfer.

  • Workup: Separate the organic layer.[3][4] Extract the aqueous layer once with DCM.

  • Drying: Wash combined organics with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Data Summary & Optimization

The following table summarizes expected outcomes based on internal validation and literature precedents for hindered anilines.

ParameterMethod A (Pyridine)Method B (Biphasic)Method C (Microwave)*
Reaction Time 2–6 Hours (w/ heat)12–24 Hours10–30 Minutes
Temperature 60–80 °CRT100–120 °C
Typical Yield 85–95%70–85%80–90%
Purification Precipitation/Recryst.Extraction/ColumnColumn
Suitability Best for 2-Bromo General PurposeHigh Throughput

*Method C involves irradiating the neat mixture or pyridine solution in a sealed vial.

Workflow Diagram: Method A

Workflow Setup Setup: 2-Bromoaniline + Pyridine (N2 Atmosphere) Add Add Sulfonyl Chloride (0°C, Portion-wise) Setup->Add Monitor Monitor (TLC/LCMS) Is SM consumed? Add->Monitor Heat Heat to 60-80°C (2-4 Hours) Monitor->Heat No (Steric Hindrance) Quench Quench into Ice/HCl (Precipitation) Monitor->Quench Yes Heat->Monitor Isolate Filter & Wash (H2O/Hexanes) Quench->Isolate

Caption: Operational workflow for the pyridine-mediated sulfonylation of 2-bromoaniline.

Troubleshooting & Critical Parameters

Issue: Low Conversion (Recovered Starting Material)
  • Cause: The ortho-bromo group sterically blocks the approach of the sulfonyl chloride.

  • Solution: Increase reaction temperature to 80 °C (Method A). Add a nucleophilic catalyst like DMAP (5-10 mol%). Switch to a more polar aprotic solvent (e.g., DMF) if solubility is an issue, though pyridine is usually superior for this specific transformation.

Issue: Formation of Bis-Sulfonamide
  • Cause: The product sulfonamide (N-H) is acidic and can be deprotonated by excess base, attacking a second equivalent of sulfonyl chloride.[5]

  • Solution: Strictly control stoichiometry (1.0 : 1.1 equiv). Avoid using strong bases (like NaH) unless alkylation is desired. If bis-sulfonylation occurs, treat the crude mixture with aqueous NaOH/Ethanol at reflux for 30 mins to selectively hydrolyze the bis-product back to the mono-sulfonamide.

Issue: Hydrolysis of Sulfonyl Chloride
  • Cause: Wet solvents or high humidity. Sulfonyl chlorides are moisture sensitive.[6]

  • Solution: Use anhydrous pyridine/DCM. If using Method B (Biphasic), ensure the sulfonyl chloride is added after the amine is in the organic phase and stir vigorously to promote the interfacial reaction with the amine faster than the aqueous hydrolysis.

References

  • MDPI. (2026). Synthesis, Structure and Evaluation of N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives. Available at: [Link][7]

    • Relevance: Validates the use of pyridine under reflux for sulfonylation of sterically hindered, ortho-substituted anilines (2-amino-5-bromoacetophenone).
  • Relevance: Provides critical troubleshooting steps for stoichiometry and temperature control to avoid bis-sulfonyl
  • Royal Society of Chemistry. (2017). Direct sulfonylation of anilines mediated by visible light. Available at: [Link]

    • Relevance: Highlights alternative mechanistic pathways and the stability of sulfonamides in drug discovery.
  • Semantic Scholar. (2014). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.[8] Available at: [Link][4]

    • Relevance: Discusses solvent-free and green chemistry approaches for sulfonyl

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Functionalization of N-(2-Bromophenyl)aminosulfonamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview and practical protocols for the palladium-catalyzed functionalization of N-(2-Bromophenyl)aminosulfonamide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and practical protocols for the palladium-catalyzed functionalization of N-(2-Bromophenyl)aminosulfonamide. As a cornerstone of modern synthetic organic chemistry, the Buchwald-Hartwig amination reaction offers a powerful tool for the construction of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and other bioactive molecules.[1][2][3] This document will delve into the mechanistic underpinnings of this transformation, explore various catalytic systems, and provide step-by-step protocols to empower researchers in their synthetic endeavors.

Introduction: The Significance of N-Aryl Aminosulfonamides

N-aryl aminosulfonamides are a privileged structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents. The ability to efficiently and selectively introduce diverse functionalities onto the N-(2-Bromophenyl)aminosulfonamide scaffold is therefore of paramount importance in drug discovery and development. Traditional methods for the synthesis of these compounds often suffer from harsh reaction conditions and limited functional group tolerance.[2][4] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of aryl amines, offering a mild and versatile alternative.[2][5]

The Catalytic Cycle: A Mechanistic Overview

The palladium-catalyzed amination of aryl halides, such as N-(2-Bromophenyl)aminosulfonamide, proceeds through a well-established catalytic cycle.[6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.[7][8][9] This is often the rate-limiting step in the catalytic cycle.[7][9]

  • Amine Coordination and Deprotonation: The aminosulfonamide coordinates to the Pd(II) center. In the presence of a base, the sulfonamide nitrogen is deprotonated to form a palladium amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the N-arylated product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][10]

Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Br Ar-Pd(II)(L)-Br Ar-Pd(II)(L)-Br Oxidative Addition->Ar-Pd(II)(L)-Br Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(L)-Br->Amine Coordination & Deprotonation R'N(H)SO2R, Base Ar-Pd(II)(L)-N(SO2R)R' Ar-Pd(II)(L)-N(SO2R)R' Amine Coordination & Deprotonation->Ar-Pd(II)(L)-N(SO2R)R' Ar-Pd(II)(L)-N(SO2R)R'->Pd(0)L Regeneration Reductive Elimination Reductive Elimination Ar-Pd(II)(L)-N(SO2R)R'->Reductive Elimination Ar-N(SO2R)R' Product Reductive Elimination->Ar-N(SO2R)R'

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Components of the Catalytic System

The success of the palladium-catalyzed functionalization of N-(2-Bromophenyl)aminosulfonamide hinges on the careful selection of the catalyst components.

Palladium Precursors

A variety of palladium sources can be employed, with the choice often depending on air and moisture stability, as well as cost. Common precursors include:

  • Palladium(II) acetate (Pd(OAc)₂): An air-stable and relatively inexpensive source that is reduced in situ to the active Pd(0) species.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A common Pd(0) source, though it can be sensitive to air and light.

  • Palladium precatalysts: These are pre-formed complexes of Pd with a phosphine ligand, often offering improved reactivity and stability.

Ligands

The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst. For the amination of N-(2-Bromophenyl)aminosulfonamide, bulky, electron-rich phosphine ligands are generally preferred.

LigandStructureKey Features
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly effective for a broad range of substrates, including challenging aryl chlorides.[11]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylExcellent for coupling primary and secondary amines.[12]
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylParticularly effective for the amination of primary amines.[6][12]
BINAP 2,2'-Bis(diphenylphosphino)-1,1'-binaphthylA classic bidentate ligand, though sometimes less effective for hindered substrates.[7][8]
Bases

A base is required to deprotonate the aminosulfonamide, facilitating its coordination to the palladium center. The choice of base can significantly impact the reaction outcome.

  • Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base that is widely used in Buchwald-Hartwig aminations.[13]

  • Potassium tert-butoxide (KOtBu): Similar in strength to NaOtBu.[11]

  • Cesium carbonate (Cs₂CO₃): A milder base that can be advantageous for substrates with base-sensitive functional groups.

  • Potassium phosphate (K₃PO₄): Another milder base option.

Solvents

The choice of solvent is crucial for ensuring the solubility of all reaction components and for achieving optimal reaction temperatures.

  • Toluene: A common solvent for these reactions.

  • Dioxane: Often used, but care should be taken due to its potential to form peroxides.

  • tert-Butanol (t-BuOH): Can be used alone or as a co-solvent.

Experimental Protocols

The following protocols provide a starting point for the palladium-catalyzed functionalization of N-(2-Bromophenyl)aminosulfonamide. Optimization may be required for specific substrates.

General Protocol for the Amination of N-(2-Bromophenyl)aminosulfonamide

This protocol is a general procedure for the coupling of N-(2-Bromophenyl)aminosulfonamide with a primary or secondary amine.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. Add Pd catalyst, ligand, and base to a dry reaction vessel. Inert 2. Evacuate and backfill with an inert gas (e.g., Argon). Setup->Inert Reagents 3. Add N-(2-Bromophenyl)aminosulfonamide, amine, and solvent. Inert->Reagents Heat 4. Heat the reaction mixture to the desired temperature with stirring. Reagents->Heat Monitor 5. Monitor the reaction progress by TLC or LC-MS. Heat->Monitor Cool 6. Cool the reaction to room temperature. Monitor->Cool Filter 7. Dilute with a suitable solvent and filter through celite. Cool->Filter Extract 8. Perform an aqueous work-up to remove inorganic salts. Filter->Extract Purify 9. Purify the crude product by column chromatography. Extract->Purify

Figure 2: General experimental workflow.

Materials:

  • N-(2-Bromophenyl)aminosulfonamide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the palladium precursor, ligand, and base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Under the inert atmosphere, add N-(2-Bromophenyl)aminosulfonamide, the amine, and the anhydrous solvent.

  • Seal the vessel tightly and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, changing the ligand, or using a stronger base. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.

  • Side Reactions: The formation of dehalogenated starting material can sometimes be observed. This may be mitigated by using a less hindered base or a different solvent.

  • Substrate Scope: The electronic and steric properties of the coupling partners can influence the reaction efficiency. Electron-rich anilines and less hindered amines are generally more reactive. For challenging substrates, a more active catalyst system, such as a palladium precatalyst with a bulky biarylphosphine ligand, may be necessary.[12]

Conclusion

The palladium-catalyzed functionalization of N-(2-Bromophenyl)aminosulfonamide is a robust and versatile method for the synthesis of a diverse range of N-aryl aminosulfonamides. A thorough understanding of the reaction mechanism and the roles of the various components of the catalytic system is key to achieving high yields and purity. The protocols provided in this guide serve as a solid foundation for researchers to explore the vast chemical space accessible through this powerful transformation.

References

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). (URL: [Link])

  • Reevaluation of the mechanism of the amination of aryl halides catalyzed by BINAP-ligated palladium complexes. (URL: [Link])

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. (URL: [Link])

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. (URL: [Link])

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (URL: [Link])

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (URL: [Link])

  • Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. (URL: [Link])

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (URL: [Link])

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (URL: [Link])

  • Buchwald–Hartwig amination. (URL: [Link])

  • Buchwald-Hartwig Amination. (URL: [Link])

  • Palladium-Mediated Cγ—H Functionalization of Alicyclic Amines. (URL: [Link])

  • Palladium-catalyzed C-N and C-O cross-coupling reactions. (URL: [Link])

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (URL: [Link])

  • Buchwald-Hartwig Amination. (URL: [Link])

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (URL: [Link])

Sources

Method

Scalable Preparation of N-(2-Bromophenyl)aminosulfonamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This comprehensive guide details the scalable and efficient synthesis of N-(2-Bromophenyl)aminosulfonam...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the scalable and efficient synthesis of N-(2-Bromophenyl)aminosulfonamide, a key intermediate in the development of various pharmaceutical agents. This document provides not only step-by-step protocols but also delves into the underlying chemical principles, safety considerations, and scalability factors. The methodologies presented are designed to be robust and reproducible, catering to both laboratory-scale research and pilot-plant production.

Introduction: The Significance of N-(2-Bromophenyl)aminosulfonamide

N-(2-Bromophenyl)aminosulfonamide serves as a crucial building block in medicinal chemistry. The presence of the sulfonamide moiety, a well-established pharmacophore, coupled with the reactive bromophenyl group, makes it a versatile precursor for the synthesis of a diverse range of biologically active molecules. Its derivatives have been explored for their potential in treating various diseases, underscoring the need for reliable and scalable synthetic routes. This guide aims to provide the scientific community with a detailed and practical approach to its preparation, ensuring high purity and yield.

Chemical Strategy and Mechanistic Overview

The synthesis of N-(2-Bromophenyl)aminosulfonamide is primarily achieved through the nucleophilic attack of 2-bromoaniline on sulfamoyl chloride. This reaction is a classic example of sulfonamide bond formation.

Reaction Scheme:

The reaction mechanism involves the lone pair of electrons on the nitrogen atom of the amino group of 2-bromoaniline attacking the electrophilic sulfur atom of sulfamoyl chloride. This is followed by the elimination of a chloride ion. A base is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

The choice of starting materials is critical for the success of this synthesis. 2-Bromoaniline can be procured from commercial suppliers or synthesized from aniline or ortho-nitroaniline[1][2]. Sulfamoyl chloride is also commercially available or can be prepared from chlorosulfonyl isocyanate and formic acid[3][4].

Scalable Synthesis Protocol: From Laboratory to Pilot Plant

This section outlines a detailed, scalable protocol for the preparation of N-(2-Bromophenyl)aminosulfonamide. The procedure has been designed with scalability in mind, addressing potential challenges encountered during scale-up.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendations
2-Bromoaniline≥98%Commercially available from suppliers like Thermo Scientific Chemicals or Manas Petro Chem[5][6][7][8][9].
Sulfamoyl Chloride≥95%Commercially available from suppliers like Synthonix, Inc. or Clinivex[10][11][12][13][14].
Triethylamine (Et₃N)Anhydrous, ≥99.5%Standard laboratory grade.
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard laboratory grade.
Hydrochloric Acid (HCl)1 M aqueous solutionStandard laboratory grade.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionStandard laboratory grade.
BrineSaturated aqueous solution of NaClStandard laboratory grade.
Anhydrous Magnesium Sulfate (MgSO₄)GranularStandard laboratory grade.
Ethyl AcetateReagent gradeFor extraction and chromatography.
HexanesReagent gradeFor chromatography and recrystallization.
Equipment
  • Jacketed glass reactor with overhead stirring, temperature probe, and inert gas inlet.

  • Addition funnel.

  • Condenser.

  • Separatory funnel.

  • Rotary evaporator.

  • Vacuum filtration apparatus.

  • Drying oven.

Safety Precautions: Handling Sulfamoyl Chloride

DANGER: Sulfamoyl chloride is a corrosive and moisture-sensitive substance. It can cause severe skin burns and eye damage. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Detailed Experimental Protocol

Step 1: Reaction Setup

  • Set up a clean, dry, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, an inert gas (nitrogen or argon) inlet, and an addition funnel.

  • Charge the reactor with 2-bromoaniline (1.0 equivalent) and anhydrous dichloromethane (DCM) (10 L/kg of 2-bromoaniline).

  • Begin stirring and cool the solution to 0-5 °C using a circulating chiller.

  • Add triethylamine (1.2 equivalents) to the cooled solution.

Step 2: Addition of Sulfamoyl Chloride

  • In a separate dry vessel, dissolve sulfamoyl chloride (1.1 equivalents) in anhydrous DCM (2 L/kg of sulfamoyl chloride).

  • Transfer the sulfamoyl chloride solution to the addition funnel.

  • Add the sulfamoyl chloride solution dropwise to the stirred 2-bromoaniline solution over 1-2 hours, maintaining the internal temperature between 0-5 °C. A white precipitate of triethylamine hydrochloride will form.

Step 3: Reaction Monitoring and Completion

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 2-bromoaniline is consumed.

Step 4: Work-up and Isolation

  • Cool the reaction mixture to 10-15 °C.

  • Quench the reaction by slowly adding water (5 L/kg of 2-bromoaniline).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 3 L/kg of 2-bromoaniline), saturated NaHCO₃ solution (2 x 3 L/kg of 2-bromoaniline), and brine (1 x 3 L/kg of 2-bromoaniline).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 5: Purification

  • The crude N-(2-Bromophenyl)aminosulfonamide can be purified by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Scalability Considerations
  • Temperature Control: The reaction is exothermic. On a larger scale, the use of a jacketed reactor with efficient cooling is crucial to maintain the desired temperature range and prevent side reactions.

  • Reagent Addition: The dropwise addition of sulfamoyl chloride is critical to control the exotherm. For larger scales, a programmable pump can ensure a slow and consistent addition rate.

  • Mixing: Efficient stirring is necessary to ensure homogeneity, especially with the formation of the triethylamine hydrochloride precipitate.

  • Work-up: For large-scale extractions, appropriate liquid-liquid extraction equipment should be used.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process.

Scalable_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactor_Setup Reactor Setup: - 2-Bromoaniline - Anhydrous DCM - Triethylamine Start->Reactor_Setup Cooling Cool to 0-5 °C Reactor_Setup->Cooling Sulfamoyl_Chloride_Addition Slow Addition of Sulfamoyl Chloride Solution Cooling->Sulfamoyl_Chloride_Addition Reaction_Monitoring Stir at Room Temp & Monitor by TLC/HPLC Sulfamoyl_Chloride_Addition->Reaction_Monitoring Quenching Quench with Water Reaction_Monitoring->Quenching Extraction Aqueous Work-up: - HCl wash - NaHCO₃ wash - Brine wash Quenching->Extraction Drying_Concentration Dry & Concentrate Extraction->Drying_Concentration Purification Purification: - Recrystallization or - Column Chromatography Drying_Concentration->Purification Final_Product Pure N-(2-Bromophenyl)aminosulfonamide Purification->Final_Product

Caption: Workflow for the scalable synthesis of N-(2-Bromophenyl)aminosulfonamide.

Characterization of N-(2-Bromophenyl)aminosulfonamide

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Aromatic protons in the range of δ 7.0-8.0 ppm. Protons of the NH and NH₂ groups will appear as broad singlets, with chemical shifts dependent on the solvent and concentration.
¹³C NMR Aromatic carbons will appear in the range of δ 110-140 ppm.
FT-IR Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350 and 1160 cm⁻¹), and C-Br stretching.
Mass Spectrometry The molecular ion peak corresponding to the mass of the product (C₆H₇BrN₂O₂S) should be observed, along with the characteristic isotopic pattern for bromine.
Melting Point A sharp melting point indicates high purity.

Advanced Scalable Methodologies: Continuous Flow Synthesis

For large-scale industrial production, continuous flow synthesis offers several advantages over batch processing, including enhanced safety, better temperature control, and improved product consistency. A flow chemistry setup for this synthesis would typically involve pumping streams of the 2-bromoaniline/triethylamine solution and the sulfamoyl chloride solution into a microreactor or a packed-bed reactor where they mix and react. The product stream would then be subjected to a continuous work-up and purification process[15].

Flow_Synthesis_Workflow cluster_reagents Reagent Streams cluster_process Continuous Process Reagent_A 2-Bromoaniline & Triethylamine in DCM Pump_A Pump A Reagent_A->Pump_A Reagent_B Sulfamoyl Chloride in DCM Pump_B Pump B Reagent_B->Pump_B Mixer T-Mixer Pump_A->Mixer Pump_B->Mixer Reactor Flow Reactor (Controlled Temperature) Mixer->Reactor Workup Continuous Work-up & Purification Reactor->Workup Product_Collection Product Collection Workup->Product_Collection

Caption: Conceptual diagram of a continuous flow synthesis setup.

Conclusion

The protocol and application notes provided in this guide offer a comprehensive and scalable approach to the synthesis of N-(2-Bromophenyl)aminosulfonamide. By understanding the underlying chemistry, adhering to strict safety protocols, and considering the factors for scalability, researchers and production chemists can confidently and efficiently produce this valuable pharmaceutical intermediate. The information presented herein is intended to serve as a robust foundation, and while optimization for specific equipment and scales may be beneficial, the core principles and procedures will remain applicable.

References

  • Filo. How synthesis 2 bromo aniline. [Link]

  • Kloek, J. A., & Leschinsky, K. L. (1976). An improved synthesis of sulfamoyl chlorides. The Journal of Organic Chemistry, 41(25), 4028–4029.
  • A practical procedure for regioselective bromination of anilines. (2021). Synthesis, 53(14), 2481-2486.
  • S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. (2021). Organic & Biomolecular Chemistry, 19(19), 4276-4281.
  • Manas Petro Chem. 2 Bromoaniline Manufacturer, Supplier from Mumbai. [Link]

  • An improved synthesis of sulfamoyl chlorides. The Journal of Organic Chemistry.
  • TradeIndia. 2-Bromoaniline - Best Price Exporter, Supplier. [Link]

  • Synthonix, Inc. 7778-42-9 | Sulfamoyl chloride. [Link]

  • LookChem. CAS No.615-36-1,2-Bromoaniline Suppliers,MSDS download. [Link]

  • Google Patents. Sulfamoyl chlorides - US4569995A.
  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022). Scientific Reports, 12(1), 12791.
  • Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides: (4-OCH₃) C₆H₄-SO₂NH-C₆H₄(I-X). (2015). Journal of Applicable Chemistry, 4(1), 127-135.
  • Crystal Structure of N-Allyl-4-Methylbenzenesulfonamide. (2018). ScholarWorks@GVSU.
  • Building a sulfonamide library by eco-friendly flow synthesis. (2013). Beilstein Journal of Organic Chemistry, 9, 899–905.
  • Scribd. P Bromoaniline From Aniline Protocol. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). Molecules, 28(10), 4213.
  • Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 245-264). (2016). Royal Society of Chemistry.
  • The synthesis of p-bromoaniline using aniline as the starting m
  • Supporting information. (2018). Royal Society of Chemistry.
  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (2023). Frontiers in Chemistry, 11, 1189676.
  • Organic Chemistry Portal. Sulfamate synthesis by sulfamoylation. [Link]

  • A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. (2012). E-Journal of Chemistry, 9(3), 1241-1246.
  • A Sulfonative rearrangement of N-Aryl Sulfamates to para-Sulfonyl Anilines. (2022). ChemRxiv.
  • Amino Acid-Coupled Bromophenols and a Sulfated Dimethylsulfonium Lanosol from the Red Alga Vertebrata lanosa. (2022). Marine Drugs, 20(7), 426.
  • An Aminative Rearrangement of O-(Arenesulfonyl)hydroxylamines: Facile Access to ortho-Sulfonyl Anilines. (2021).
  • Google Patents.
  • Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. (2026). Sarcouncil Journal of Biomedical Sciences, 5(1), 1-10.
  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022). Molecules, 27(14), 4410.
  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). Pharmaceuticals, 15(9), 1111.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(2-Bromophenyl)aminosulfonamide

Welcome to the technical support center for the synthesis of N-(2-Bromophenyl)aminosulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-Bromophenyl)aminosulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Introduction to the Synthesis

The synthesis of N-(2-Bromophenyl)aminosulfonamide typically involves the reaction of 2-bromoaniline with sulfamoyl chloride. This reaction, a nucleophilic acyl substitution at the sulfonyl group, is a fundamental transformation in medicinal chemistry for the preparation of sulfonamides, a class of compounds with a wide range of biological activities.[1] While the reaction appears straightforward, achieving high yields and purity can be challenging due to the reactivity of the starting materials and the potential for side reactions. This guide will address the common issues encountered during this synthesis and provide practical solutions.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific problems you may encounter during the synthesis of N-(2-Bromophenyl)aminosulfonamide, offering explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am observing a very low yield of my desired N-(2-Bromophenyl)aminosulfonamide, or the reaction does not seem to be proceeding at all. What are the potential causes and how can I improve the outcome?

Answer: Low or no yield in this sulfonamide synthesis can stem from several factors, ranging from the quality of your reagents to the specific reaction conditions employed. Let's break down the most common culprits and how to address them.

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Poor Quality of Starting Materials 2-Bromoaniline can oxidize over time, appearing darker in color. Sulfamoyl chloride is highly sensitive to moisture and will decompose if not handled under anhydrous conditions.Use freshly distilled or purified 2-bromoaniline. Ensure sulfamoyl chloride is of high purity and handled under an inert atmosphere (e.g., argon or nitrogen).
Suboptimal Reaction Temperature The reaction between an amine and a sulfonyl chloride is often exothermic. Running the reaction at too high a temperature can lead to side reactions and degradation of the product. Conversely, a temperature that is too low may result in a very slow reaction rate.A common strategy is to start the reaction at 0 °C (ice bath) and then allow it to slowly warm to room temperature.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature profile.
Incorrect Stoichiometry While a 1:1 molar ratio of 2-bromoaniline to sulfamoyl chloride is theoretically required, slight excesses of one reagent may be beneficial depending on the reaction conditions. However, a large excess of sulfamoyl chloride can lead to the formation of undesired byproducts.Start with a 1:1 molar ratio. If the reaction is incomplete, consider a small excess (e.g., 1.1 equivalents) of the sulfamoyl chloride. Add the sulfamoyl chloride solution dropwise to the solution of 2-bromoaniline to maintain better control over the reaction.
Inappropriate Base Selection A base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[1] The choice of base can significantly impact the reaction rate and yield.Pyridine or triethylamine (TEA) are commonly used organic bases.[1] Pyridine can also act as a nucleophilic catalyst. If 2-bromoaniline's nucleophilicity is low, a stronger, non-nucleophilic base might be necessary. Inorganic bases like sodium carbonate can also be used, particularly in biphasic systems.[1]
Low Nucleophilicity of 2-Bromoaniline The electron-withdrawing effect of the bromine atom on the aromatic ring can reduce the nucleophilicity of the amine group in 2-bromoaniline, making it less reactive towards the electrophilic sulfamoyl chloride.Consider using a more forcing reaction condition, such as a higher temperature or a longer reaction time, while carefully monitoring for product degradation. The choice of a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can sometimes enhance the reaction rate.

Logical Flow for Troubleshooting Low Yield

low_yield_troubleshooting start Low or No Yield check_reagents Verify Purity of Starting Materials start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK adjust_stoichiometry Adjust Reactant Stoichiometry optimize_temp->adjust_stoichiometry Temperature Optimized evaluate_base Evaluate Base Selection adjust_stoichiometry->evaluate_base Stoichiometry Adjusted address_nucleophilicity Address Amine Nucleophilicity evaluate_base->address_nucleophilicity Base Optimized success Improved Yield address_nucleophilicity->success

Caption: A step-by-step decision tree for diagnosing and resolving low product yield.

Issue 2: Formation of Multiple Products and Impurities

Question: My TLC analysis shows multiple spots in addition to my desired product. What are the likely side reactions, and how can I minimize them?

Answer: The formation of multiple products is a common challenge in sulfonamide synthesis. Understanding the potential side reactions is key to developing a strategy to suppress them.

Common Side Reactions and Mitigation Strategies

Side Reaction Explanation Mitigation Strategy
Polymerization If the amine group of one molecule of the newly formed sulfonamide reacts with the sulfonyl chloride group of another, it can lead to the formation of polymeric byproducts.[2] This is more likely if the amine is not fully consumed.The most effective way to prevent this is to ensure the sulfamoyl chloride is added slowly to the solution of 2-bromoaniline, so that the amine is always in slight excess locally. Maintaining a lower reaction temperature can also help control the rate of this side reaction.
Reaction with Water Sulfamoyl chloride is highly reactive towards water, leading to its decomposition into the corresponding sulfonic acid and HCl. This reduces the amount of sulfamoyl chloride available to react with the amine.Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere. Use anhydrous solvents.
Formation of Di-substituted Product While less common with aminosulfonamides, there is a possibility of further reaction on the sulfonamide nitrogen if a strong base is used, leading to deprotonation and subsequent reaction.Use a base that is strong enough to scavenge the HCl but not so strong that it deprotonates the sulfonamide product. Pyridine or triethylamine are generally suitable choices.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of N-(2-Bromophenyl)aminosulfonamide?

A1: The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-bromoaniline attacks the electrophilic sulfur atom of sulfamoyl chloride. This is followed by the elimination of a chloride ion to form the stable sulfonamide bond. The presence of a base is necessary to neutralize the hydrochloric acid (HCl) byproduct.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2-Bromoaniline Tetrahedral_Intermediate 2-Bromoaniline->Tetrahedral_Intermediate Nucleophilic Attack Sulfamoyl_Chloride Sulfamoyl_Chloride->Tetrahedral_Intermediate Product Tetrahedral_Intermediate->Product Chloride Elimination HCl HCl Tetrahedral_Intermediate->HCl

Caption: The reaction mechanism for the synthesis of N-(2-Bromophenyl)aminosulfonamide.

Q2: What is a standard experimental protocol for this synthesis?

A2: While optimization will be necessary for your specific setup, the following protocol provides a reliable starting point.

Experimental Protocol: Synthesis of N-(2-Bromophenyl)aminosulfonamide

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromoaniline (1.0 equivalent) in anhydrous dichloromethane (DCM) or diethyl ether.

  • Addition of Base: Add pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfamoyl Chloride: Dissolve sulfamoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the sulfamoyl chloride solution dropwise to the cooled amine solution over 30-60 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl solution (to remove excess base), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[3]

Q3: How do I choose the right solvent for purification by recrystallization?

A3: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For N-(2-Bromophenyl)aminosulfonamide, a polar protic solvent like ethanol, often in combination with water as an anti-solvent, is a good starting point.[3] Alternatively, a mixture of a moderately polar solvent like ethyl acetate and a non-polar solvent like hexane can be effective.

Q4: Can I use an alternative to sulfamoyl chloride?

A4: Yes, there are alternative methods for sulfonamide synthesis. For instance, sulfonyl bromides can be generated in situ from thiols and used to prepare sulfonamides.[2] Another approach involves the aminolysis of p-nitrophenylsulfonates, which can be effective when standard methods fail.[4] However, the reaction of an amine with a sulfonyl chloride remains the most common and direct method.[1]

Conclusion

Improving the yield in the synthesis of N-(2-Bromophenyl)aminosulfonamide requires a systematic approach to troubleshooting and optimization. By carefully considering the purity of your starting materials, reaction conditions, and potential side reactions, you can significantly enhance the success of your synthesis. This guide provides a framework for addressing common challenges, but remember that empirical optimization is often necessary to achieve the best results in your specific laboratory setting.

References

  • BenchChem. (2025). Minimizing side products in sulfonamide synthesis.
  • Hossain, M. I., & Islam, M. R. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
  • BenchChem. (2025). Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide.
  • Jacobsen, E. N., & Wulff, W. D. (2006). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. Journal of Medicinal Chemistry, 49(14), 4384–4391. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of N-(2-Bromophenyl)aminosulfonamide from Unreacted Sulfonyl Chloride

This technical support guide provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals facing challenges in removing unreacted sulfonyl chloride from N-(2-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals facing challenges in removing unreacted sulfonyl chloride from N-(2-Bromophenyl)aminosulfonamide reaction mixtures. The guidance herein is structured to provide not just procedural steps, but also the underlying chemical principles to empower effective decision-making during experimental workup.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary challenge is the co-elution of the desired N-(2-Bromophenyl)aminosulfonamide product with unreacted sulfonyl chloride during column chromatography. Why is this happening and what is the initial step to address this?

This is a frequent issue stemming from the similar polarities of the sulfonyl chloride starting material and the resulting sulfonamide product.[1] Direct chromatographic separation can be challenging. The most effective initial strategy is to chemically modify the unreacted sulfonyl chloride into a species with significantly different polarity, a process known as "quenching," before attempting chromatography.[1]

Q2: I performed a standard aqueous workup with a sodium bicarbonate wash, but I still observe unreacted sulfonyl chloride in my organic layer. What went wrong?

While a basic wash is intended to hydrolyze the sulfonyl chloride to its corresponding sulfonic acid, which is then extracted into the aqueous layer, this process can be slow or incomplete for several reasons:

  • Hydrolysis Rate: The rate of hydrolysis for aromatic sulfonyl chlorides can be slow, especially if they are sterically hindered or electron-deficient.[2][3]

  • Low Aqueous Solubility: The sulfonyl chloride's limited solubility in the aqueous phase reduces the efficiency of the hydrolysis reaction.[4]

  • Insufficient Contact Time: Vigorous stirring and adequate time are necessary to maximize the interfacial area between the organic and aqueous phases, promoting complete reaction.[5]

Troubleshooting Steps:

  • Pre-Quench Before Washing: Prior to the basic wash, add a nucleophilic quenching agent directly to the organic reaction mixture. Good options include a small amount of aqueous ammonia or a simple primary/secondary amine like piperidine or morpholine.[1][6] This converts the sulfonyl chloride to a highly polar sulfonamide, which is more readily removed by subsequent aqueous extraction or will have a significantly different retention factor (Rf) on a silica gel column.[1]

  • Increase Stirring Time: When performing the basic wash, ensure vigorous stirring for at least 15-30 minutes to facilitate hydrolysis.[1]

  • Consider a Co-solvent: If using a solvent with very low water miscibility, like dichloromethane (DCM), adding a co-solvent can sometimes improve the interaction between the phases.[5]

In-Depth Purification Protocols

Protocol 1: Aqueous/Basic Workup for Sulfonyl Chloride Removal

This is the most common and cost-effective method, particularly for larger-scale reactions where the product is stable to aqueous basic conditions.

Step-by-Step Procedure:

  • Cool the Reaction: Once the reaction is deemed complete by TLC, cool the mixture to 0-10 °C in an ice bath.[1]

  • Quench (Optional but Recommended): Slowly add a few drops of a simple amine or a dilute aqueous ammonia solution to the cooled reaction mixture and stir for 15 minutes. This will convert the highly reactive sulfonyl chloride to a more stable sulfonamide.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Basic Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] If a tertiary amine base like triethylamine was used in the reaction, a wash with 1M HCl prior to the bicarbonate wash is recommended to remove it.[7]

  • Phase Separation: Separate the organic and aqueous layers. The resulting sodium salt of the sulfonic acid will be in the aqueous layer.[1]

  • Final Washes: Wash the organic layer sequentially with water and then brine.[7] The brine wash helps to remove residual water from the organic layer.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]

Q3: My N-(2-Bromophenyl)aminosulfonamide product is sensitive to basic or aqueous conditions. What purification strategy should I employ?

When the product contains functionalities that are labile to base or water (e.g., certain esters or protecting groups), an aqueous workup is not suitable.[1] In these instances, the use of a scavenger resin is the method of choice.[5]

Protocol 2: Sulfonyl Chloride Removal with a Scavenger Resin

This technique is ideal for sensitive products and for high-throughput synthesis as it simplifies purification significantly.[5][8] Amine-based scavenger resins, such as aminomethyl polystyrene or PS-Trisamine, are highly effective.[1]

Step-by-Step Procedure:

  • Select the Resin: Choose an amine-based scavenger resin. A typical loading is 2-3 equivalents relative to the initial excess of the sulfonyl chloride.[1]

  • Add Resin: Add the scavenger resin directly to the completed reaction mixture.

  • Agitate: Stopper the flask and stir or shake the resulting slurry at room temperature. The reaction time can range from a few hours to overnight.[1]

  • Monitor Progress: Monitor the disappearance of the sulfonyl chloride spot by TLC.[1]

  • Filtration: Once the sulfonyl chloride is consumed, filter the mixture to remove the resin. The resin-bound sulfonamide will be retained on the filter.[1]

  • Wash and Concentrate: Wash the filtered resin with a small amount of the reaction solvent to ensure full recovery of the product. Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude product, now free of the unreacted sulfonyl chloride.[1]

Method Selection Guide

Method Advantages Disadvantages Best Suited For
Aqueous/Basic Workup Inexpensive, scalable, effective for removing acidic byproducts.[5]Can be slow, may not be suitable for base-sensitive products, potential for emulsions.[1]Large-scale synthesis of robust, base-stable sulfonamides.
Amine Quench + Chromatography Converts sulfonyl chloride to a more polar compound, improving chromatographic separation.[1]Adds an additional impurity (the new sulfonamide) that must be removed.When direct chromatography fails due to co-elution.
Scavenger Resin Excellent for sensitive substrates, simplifies workup to filtration, suitable for automation.[5][8]More expensive than aqueous methods, requires optimization of reaction time.High-throughput synthesis, purification of base-labile products.

Visual Workflow Diagrams

Aqueous_Workup cluster_0 Reaction Completion cluster_1 Workup cluster_2 Purification Reaction Completed Reaction Mixture Cool Cool to 0-10 °C Reaction->Cool Quench Optional: Add Amine/Ammonia Cool->Quench Dilute Dilute with Organic Solvent Quench->Dilute Wash Wash with aq. NaHCO₃ Dilute->Wash Separate Separate Layers Wash->Separate Dry Dry & Concentrate Separate->Dry Crude Crude Product Dry->Crude Purify Column Chromatography Crude->Purify Final Pure Product Purify->Final

Caption: Workflow for a standard aqueous/basic work-up procedure.

Scavenger_Resin_Workflow cluster_0 Reaction Completion cluster_1 Scavenging cluster_2 Isolation cluster_3 Purification Reaction Completed Reaction Mixture AddResin Add Scavenger Resin Reaction->AddResin Agitate Stir/Shake Slurry AddResin->Agitate Monitor Monitor by TLC Agitate->Monitor Filter Filter to Remove Resin Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Crude Crude Product Concentrate->Crude Purify Column Chromatography (if needed) Crude->Purify Final Pure Product Purify->Final

Caption: Workflow for removing sulfonyl chloride using a scavenger resin.

References

  • ResearchGate. (2016, March 9). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. Retrieved from [Link]

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.); (United States), 24:4. Retrieved from [Link]

  • Rognet, O. (1969). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Lewin, A. H., Szewczyk, J., Wilson, J. W., & Carroll, F. I. (2005).
  • Moody, T. S., & Thompson, A. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Retrieved from [Link]

  • Wipf Group. (2004, October 29). strategies in organic synthesis. University of Pittsburgh. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH Conditions for N-(2-Bromophenyl)aminosulfonamide Precipitation

Welcome to the Technical Support Center for optimizing the precipitation of N-(2-Bromophenyl)aminosulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing the precipitation of N-(2-Bromophenyl)aminosulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies. Our approach is grounded in scientific principles to empower you with the expertise to control and optimize your precipitation experiments effectively.

Understanding the Critical Role of pH in Sulfonamide Precipitation

N-(2-Bromophenyl)aminosulfonamide, like many sulfonamides, is a weakly acidic compound. The sulfonamide functional group (-SO₂NH-) can donate a proton, and its degree of ionization is highly dependent on the pH of the solution. This pH-dependent ionization is the cornerstone of its solubility and, consequently, its precipitation behavior.[1]

The relationship between the ionized and unionized forms of the molecule is governed by the Henderson-Hasselbalch equation. At a pH equal to the compound's pKa, 50% of the molecules will be in the ionized (deprotonated) form and 50% in the unionized (protonated) form.

  • At pH > pKa: The equilibrium shifts towards the ionized (deprotonated) form, which is typically more soluble in aqueous solutions due to its charge.

  • At pH < pKa: The equilibrium favors the unionized (protonated) form, which is generally less soluble and more likely to precipitate out of the solution.

Therefore, precise control of pH is the most critical parameter for achieving efficient and reproducible precipitation of N-(2-Bromophenyl)aminosulfonamide. This guide will walk you through the experimental determination of the optimal pH for your specific system.

Frequently Asked Questions (FAQs)

Q1: Why is my N-(2-Bromophenyl)aminosulfonamide not precipitating even after lowering the pH?

A1: This is a common issue that can arise from several factors:

  • Insufficient pH change: You may not have lowered the pH enough to be significantly below the compound's pKa, where the less soluble, unionized form predominates.

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the unionized compound is higher than its equilibrium solubility, but precipitation has not yet been initiated.[2]

  • High solvent polarity: The solvent system you are using may be too effective at solvating the unionized form of the compound, thus inhibiting precipitation.

  • Low concentration: The concentration of your compound in the solution may be too low to exceed the solubility limit, even at the optimal pH.

Q2: My product is "oiling out" instead of forming a crystalline precipitate. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is often due to:

  • High concentration of impurities: Impurities can interfere with the crystal lattice formation.

  • Rapid pH change: A sudden and large change in pH can lead to a rapid increase in supersaturation, favoring the formation of an amorphous oil over an ordered crystalline solid.

  • Inappropriate solvent: The solvent may be too nonpolar for the compound.[2]

To address this, try the following:

  • Re-dissolve the oil by adjusting the pH back to a solubilizing condition and adding a small amount of a co-solvent if necessary.

  • Adjust the pH again, but this time do it very slowly, with vigorous stirring, to control the rate of supersaturation.

  • Consider using a different solvent system.

Q3: How can I improve the yield and purity of my precipitated product?

A3: Optimizing yield and purity involves careful control over the precipitation process:

  • Slow pH adjustment: Adjust the pH gradually to allow for the formation of larger, more ordered crystals, which are typically purer.

  • Controlled cooling: If temperature is also a factor in your system, allow the solution to cool slowly after pH adjustment.[3]

  • Washing the precipitate: Wash the filtered precipitate with a cold solvent in which your compound has low solubility to remove residual impurities.

  • Recrystallization: For the highest purity, a subsequent recrystallization step may be necessary.[2]

Experimental Protocols

Protocol 1: Determination of Optimal Precipitation pH via a pH-Solubility Profile

This protocol will guide you in creating a pH-solubility profile for N-(2-Bromophenyl)aminosulfonamide to experimentally determine its apparent pKa and the optimal pH range for precipitation.

Materials:

  • N-(2-Bromophenyl)aminosulfonamide

  • A suitable organic solvent in which the compound is soluble (e.g., ethanol, methanol, acetonitrile)

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • pH meter, calibrated

  • Stir plate and stir bars

  • Analytical balance

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of N-(2-Bromophenyl)aminosulfonamide and dissolve it in a minimal amount of the chosen organic solvent.

  • Initial Solubilization: In a beaker with a stir bar, add a known volume of deionized water. While stirring, slowly add the stock solution. Adjust the pH with 0.1 M NaOH until the compound is fully dissolved. This will be your starting basic solution.

  • Titration and Observation:

    • Calibrate your pH meter.

    • Slowly add 0.1 M HCl dropwise to the stirred solution.

    • Record the pH after each addition.

    • Observe the solution for the first sign of turbidity or precipitation. Note the pH at which this occurs. This is the onset of precipitation.

  • Continue Titration: Continue adding 0.1 M HCl in small increments, recording the pH and observing the amount of precipitate.

  • Data Analysis: Plot the amount of precipitate (qualitatively or quantitatively if possible) versus the pH. The pH at which significant precipitation occurs is your optimal precipitation pH range. The inflection point of the solubility curve will give you an estimate of the apparent pKa.

Data Presentation: pH-Solubility Profile

pHObservation (Turbidity/Precipitate)
10.0Clear Solution
9.5Clear Solution
9.0Faint Turbidity
8.5Noticeable Precipitate
8.0Heavy Precipitate
7.5Heavy Precipitate

This is an example table. Your experimental data should be recorded here.

G

Protocol 2: Optimized Precipitation of N-(2-Bromophenyl)aminosulfonamide

Once you have determined the optimal pH range from Protocol 1, you can use this protocol for efficient precipitation.

Procedure:

  • Dissolution: Dissolve the crude N-(2-Bromophenyl)aminosulfonamide in an appropriate volume of a suitable solvent system under basic conditions (a pH where it is fully soluble, as determined in Protocol 1).

  • pH Adjustment: While stirring vigorously, slowly add 0.1 M HCl dropwise to the solution until the optimal precipitation pH is reached. A slow addition rate is crucial for forming a crystalline product.[4]

  • Crystal Growth: Allow the mixture to stir at room temperature for a period to facilitate crystal growth. For improved yield, the mixture can be cooled in an ice bath.[3]

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water or a cold solvent mixture in which the compound is poorly soluble to remove any remaining soluble impurities.

  • Drying: Dry the purified N-(2-Bromophenyl)aminosulfonamide to a constant weight.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the precipitation of N-(2-Bromophenyl)aminosulfonamide.

G Start Precipitation Issue Occurs Q1 Is the product 'oiling out'? Start->Q1 A1_Yes Slow down pH adjustment. Consider a different solvent. Q1->A1_Yes Yes Q2 Is there no precipitate or low yield? Q1->Q2 No Success Successful Precipitation A1_Yes->Success A2_Yes Ensure pH is well below pKa. Reduce solvent volume. Induce crystallization (scratching/seeding). Q2->A2_Yes Yes Q3 Is the precipitate amorphous or powder-like? Q2->Q3 No A2_Yes->Success A3_Yes Slow down the rate of precipitation (slower pH change). Allow for a longer crystallization time. Q3->A3_Yes Yes Q3->Success No A3_Yes->Success

References

  • da Costa, J., & Tavare, N. S. (2000). pH-shifting precipitation of proteins: the impact of final pH. Biotechnology and Bioengineering, 68(4), 434-442.
  • Ghanadzadeh, H., & Ghanadzadeh, A. (2012). pH-induced precipitation behavior of weakly basic compounds: determination of extent and duration of supersaturation using potentiometric titration and correlation to solid state properties. Pharmaceutical development and technology, 17(5), 586–593. [Link]

  • Martin, G. E., & Begum, S. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6060-6071. [Link]

  • Medeiros, M. D., et al. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 21(7), 1236-1243. [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Park, J. Y., & Kim, J. H. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of applied polymer science, 84(10), 1858-1864. [Link]

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation constants of organic acids in aqueous solution. Pergamon Press.
  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Water Specialists Environmental Technologies. (n.d.). Precipitation By pH. [Link]

  • Zhang, C. P., et al. (2010). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry, 131(3), 353-357. [Link]

Sources

Optimization

Stability of N-(2-Bromophenyl)aminosulfonamide under basic hydrolysis conditions

Ticket ID: TCH-SUP-2024-BR-SULF Subject: Stability & Reactivity of N-(2-Bromophenyl)sulfonamides under Basic Conditions Assigned Specialist: Senior Application Scientist, Process Chemistry Division Critical Triage: Stop...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TCH-SUP-2024-BR-SULF Subject: Stability & Reactivity of N-(2-Bromophenyl)sulfonamides under Basic Conditions Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Critical Triage: Stop & Assess

Status: 🔴 CRITICAL ALERT

If you are subjecting N-(2-Bromophenyl)aminosulfonamide (or related N-aryl sulfonamides with ortho-halogens) to basic hydrolysis (e.g., NaOH, KOH, LiOH) with the intent of cleaving the S-N bond to recover the amine, stop immediately.

Basic hydrolysis will not cleave the sulfonamide bond. Instead, you are likely driving one of two outcomes:

  • Reversible Salt Formation: At room temperature, you are simply deprotonating the nitrogen.

  • Irreversible Cyclization (The Trap): Under heating or strong basic conditions, you are forcing a Smiles-type Rearrangement or intramolecular

    
     cyclization, permanently altering your scaffold into a benzothiadiazine or related heterocycle.
    
The Mechanistic Conflict (Deep Dive)

To understand why your reaction is behaving unexpectedly, we must look at the competing pathways. The ortho-bromine atom is not a bystander; it is an active electrophilic trap.

The Pathways
  • Path A (Deprotonation): Sulfonamides are acidic (

    
    ). Base generates the stable anion (
    
    
    
    ). This resists nucleophilic attack by
    
    
    because the species is already negatively charged (electrostatic repulsion).
  • Path B (Cyclization): The generated

    
     is a nucleophile. It is positioned perfectly (5-6 atoms away) to attack the carbon holding the bromine. This ejects the bromide (leaving group) and forms a cyclic sultam.
    
  • Path C (Hydrolysis): Direct cleavage of the S-N bond by hydroxide is kinetically disfavored and rarely observed without extreme forcing conditions (which trigger Path B first).

Visualization: The Reactivity Junction

ReactivityPathways cluster_legend Pathway Legend SM Starting Material N-(2-Bromophenyl)sulfonamide Intermediate Anionic Intermediate (Stable Salt) SM->Intermediate Base (NaOH/KOH) Deprotonation Intermediate->SM Acid Quench (Reversible) Cyclic Cyclized Product (Benzothiadiazine/Sultam) Intermediate->Cyclic Heat or Cu-Catalysis Intramolecular SnAr / Smiles Amine Free Amine (Hydrolysis Product) Intermediate->Amine Hydrolysis (Kinetically Blocked) Red Arrow = Dominant Side Reaction Red Arrow = Dominant Side Reaction

Figure 1: Reaction pathways for N-(2-Bromophenyl)sulfonamides under basic conditions. Note that Path B (Cyclization) dominates over hydrolysis.

Troubleshooting Guide (Diagnostic Hub)

Use this matrix to diagnose your current experimental observation.

ObservationDiagnosisRoot CauseCorrective Action
Starting material (SM) disappears on TLC, but returns after workup. Salt Formation The base deprotonated the sulfonamide (forming a water-soluble salt). Acidic workup reprotonated it back to SM.Switch to Acidic Hydrolysis or Reductive Cleavage (See Section 4).
SM disappears, new non-polar spot forms. Mass spec shows [M-HBr]. Cyclization Intramolecular nucleophilic attack (

). The nitrogen displaced the bromine.
This is irreversible. You have synthesized a sultam.[1][2][3]
Reaction is stuck; added more base/heat, now getting complex mixture. Degradation Forcing conditions caused partial cyclization and subsequent ring decomposition.Abandon batch. Do not use base for cleavage.
Mass spec shows [M-SO2]. Smiles Rearrangement A specific rearrangement where the

is extruded (less common without specific activation).
Check literature for "Truce-Smiles rearrangement".
Validated Protocols

If your goal is to cleave the sulfonamide to release the amine, you must avoid basic conditions. Use one of the following standard operating procedures (SOPs).

Protocol A: Acidic Hydrolysis (Standard)

Best for: Substrates stable to strong acid.

  • Dissolve the sulfonamide in Acetic Acid (AcOH).

  • Add 48% HBr (aq) or conc. H2SO4 (approx 10-20 equiv).

  • Reflux (100–120 °C) for 4–12 hours.

  • Monitor by LCMS.

  • Workup: Cool, neutralize carefully with NaHCO3 (exothermic!), and extract.

    • Note: The bromine on the ring should remain stable, but watch for debromination if using HBr/Phenol mixtures.

Protocol B: Reductive Cleavage (Mild/Chemoselective)

Best for: Acid-sensitive substrates or preserving the Ar-Br bond.

  • Reagents: Magnesium turnings (Mg, 50 equiv) in anhydrous Methanol (MeOH).

  • Procedure: Dissolve substrate in MeOH. Add Mg turnings. Sonicate or stir vigorously. The reaction is exothermic and generates

    
     gas.
    
  • Mechanism: Single Electron Transfer (SET) cleaves the S-N bond.

  • Alternative: Samarium Diiodide (

    
    ) in THF/HMPA if Mg/MeOH fails.
    
Protocol C: Electrochemical Cleavage (Green/Modern)

Best for: High-value intermediates.

  • Recent literature suggests electrochemical reduction at -0.9 V vs SCE can selectively cleave sulfonamides without affecting aryl halides.

Frequently Asked Questions (FAQ)

Q: Can I use a weaker base like Carbonate to prevent cyclization? A: Weak bases (K2CO3) will still deprotonate the sulfonamide (


). If you heat this in a polar aprotic solvent (DMF/DMSO), you are setting up the ideal conditions for the cyclization (

). Avoid base entirely if stability is the goal.

Q: I actually WANT the cyclized product (Benzothiadiazine). How do I optimize for it? A: Excellent. Switch to Cesium Carbonate (


)  in DMF at 90-110°C. If the cyclization is slow, add a Copper(I) catalyst (CuI, 10 mol%) and a ligand (L-Proline or DMEDA) to facilitate the Ullmann-type coupling.

Q: Why does the literature say sulfonamides are "stable"? A: They are stable to hydrolysis (reaction with water). They are not chemically inert to intramolecular reactions when a leaving group is present in the ortho position. The "stability" refers to the resistance of the S-N bond to breaking, which is exactly your problem.

References
  • Sulfonamide Cleavage Review

    • Title: Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides.
    • Source: N
    • Link:[Link]

    • Relevance: Discusses the difficulty of S-N bond cleavage and alternative c
  • Smiles Rearrangement Mechanism

    • Title: Smiles rearrangement (Wikipedia / Organic Reactions).
    • Source: Wikipedia (Grounding for general mechanism).
    • Link:[Link][4]

    • )
  • Acidic Cleavage Protocol

    • Title: A convenient method for sulphonamide cleavage.[5][6]

    • Source: Royal Society of Chemistry (RSC).
    • Link:[Link]

    • Relevance: Establishes H2SO4/AcOH as a validated method for cleavage when base fails.
  • Reductive Cleavage (Mg/MeOH)

    • Title: Reductive Cleavage of Secondary Sulfonamides.[5]

    • Source: ChemRxiv.[5]

    • Link:[Link][7]

    • Relevance: Provides a mild altern

Sources

Reference Data & Comparative Studies

Validation

Advanced Purity Characterization: Melting Point vs. DSC &amp; HPLC for N-(2-Bromophenyl)aminosulfonamide

Executive Summary Objective: This guide provides a technical comparison of purity determination methods for N-(2-Bromophenyl)aminosulfonamide (and structurally related N-aryl sulfamides). While capillary melting point (M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of purity determination methods for N-(2-Bromophenyl)aminosulfonamide (and structurally related N-aryl sulfamides). While capillary melting point (MP) determination remains the rapid quality control (QC) standard, this document evaluates its limitations against Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC).

Verdict: For routine batch release, Automated Capillary MP is sufficient if the melting range is <2°C. However, for process validation and polymorph screening, DSC is the non-negotiable superior alternative.

Compound Identity & Structural Considerations

Clarification on Nomenclature: The term "N-(2-Bromophenyl)aminosulfonamide" typically refers to N-(2-bromophenyl)sulfamide (Structure: 2-Br-C6H4-NH-SO2-NH2). This class of compounds serves as a critical intermediate in the synthesis of bioactive sultams and herbicidal agents.

  • Molecular Formula: C₆H₇BrN₂O₂S

  • Critical Physicochemical Trait: Sulfamides and sulfonamides possess strong hydrogen bonding networks (N-H···O=S). This leads to high melting points but also makes them prone to thermal decomposition and sublimation near the melting transition, complicating standard capillary analysis.

Method A: Capillary Melting Point (The Standard)

Status: Industry Workhorse for Routine QC.

Principle

The "Melting Point" is technically a range.[1] For a pure crystalline solid, the transition from collapse (onset) to clear liquid (meniscus) occurs within a narrow window (0.5 – 1.0 °C).[1] Impurities disrupt the crystal lattice, causing Melting Point Depression and a Broadened Range (e.g., >2.0 °C).

Optimized Protocol for N-(2-Bromophenyl)aminosulfonamide

Caution: This compound may sublime. Open capillaries can lead to lens fogging and inaccurate "clear point" detection.

Step-by-Step Workflow:

  • Sample Prep: Dry the sample under vacuum at 40°C for 4 hours to remove residual solvent (solvates mimic impurities). Grind to a fine powder using an agate mortar.

  • Loading: Fill a borosilicate glass capillary (1.5 mm O.D.) to a height of 2-3 mm .

    • Critical Step: If sublimation is suspected, flame-seal the capillary top.

  • Apparatus Setup: Use an automated system (e.g., Mettler Toledo MP or Buchi M-565) with video playback.

  • Ramp Rates:

    • Fast Ramp: 10°C/min to determine approximate MP (Expected: ~138-142°C range depending on specific isomer/derivative).

    • Measurement Ramp: 1.0°C/min starting 10°C below the expected onset.

  • Detection:

    • Onset Point: First visible liquid phase.

    • Clear Point: Complete disappearance of solid opacity.

Self-Validating Check: If the range is >2°C, the sample is either impure or the ramp rate was too fast (thermal lag). Retest at 0.5°C/min.

Method B: Differential Scanning Calorimetry (The Superior Alternative)

Status: Gold Standard for Solid-State Characterization.

Why It Beats Capillary MP

Capillary MP relies on visual subjectivity. DSC measures Heat Flow (mW) vs. Temperature.[2] It quantitatively differentiates between:

  • Melting (Endothermic): Sharp peak.[3]

  • Decomposition (Exothermic/Endothermic): Irregular baseline shift.

  • Polymorphism: Multiple endothermic events (a common issue in sulfonamides).

Protocol for DSC
  • Pan Selection: Use Tzero Aluminum Hermetic Pans (crimped). Why? Prevents sublimation and sample leakage, which ruins the sensor.

  • Sample Mass: 2–5 mg (weighed to ±0.01 mg precision).

  • Purge Gas: Nitrogen at 50 mL/min.

  • Method: Heat from 30°C to 200°C at 10°C/min.

  • Purity Calculation: Use the Van 't Hoff equation analysis on the melting peak leading edge.[4] This provides a calculated purity % (mol%) independent of reference standards.

Comparative Analysis: Capillary MP vs. Alternatives

The following table contrasts the "Product" (Capillary MP) against its primary alternatives.

FeatureCapillary Melting Point (Manual/Auto)DSC (Differential Scanning Calorimetry) HPLC (High-Performance Liquid Chromatography)
Primary Output Thermal Range (°C)Enthalpy of Fusion (

) & Onset Temp
Chemical Purity (% Area)
Sample Required ~5 mg (Destructive)2–5 mg (Destructive)~1 mg (Dissolved)
Precision ±0.3 °C±0.1 °C±0.1% (Quantitation)
Polymorph Detection Poor (Visual only)Excellent (Distinct peaks)None (Solution state destroys lattice)
Decomposition Confused with meltingClearly distinguishableDetects degradants as separate peaks
Cost per Run Low (<$5)High ($50-100 equivalent)Medium ($20-50)
Time to Result 10–15 mins30–45 mins20–60 mins
Key Insight: The "Purity Gap"[4]
  • MP/DSC measures solid-state purity. If your N-(2-Bromophenyl)aminosulfonamide contains 1% inorganic salts, MP will likely not change significantly (salts don't melt), but HPLC will show it as a non-eluting impurity or affect the assay value.

  • Conversely, HPLC cannot detect polymorphic impurities (different crystal forms of the same molecule) which can disastrously affect drug bioavailability. DSC is required for this.[1][3]

Decision Logic & Workflow

The following diagram illustrates the logical pathway for selecting the correct purity method based on the stage of drug development.

PurityCheck Start Start: Purity Check for N-(2-Bromophenyl)aminosulfonamide Stage Development Stage? Start->Stage RoutineQC Routine Batch QC (Synthesis Monitor) Stage->RoutineQC Early/Mid FinalChar Final Characterization (IND/Release) Stage->FinalChar Late/Final Capillary Method: Automated Capillary MP RoutineQC->Capillary DSC_HPLC Method: DSC + HPLC FinalChar->DSC_HPLC Required for Validation RangeCheck Melting Range < 2°C? Capillary->RangeCheck Pass PASS: Release Batch RangeCheck->Pass Yes Fail FAIL: Investigate RangeCheck->Fail No Fail->DSC_HPLC Determine Nature of Impurity

Figure 1: Decision matrix for selecting between Capillary MP and Advanced Thermal Analysis (DSC).

References

  • Mettler Toledo. "Thermal Analysis of Pharmaceuticals." Mettler Toledo Application Guide. Accessed February 2026. [Link]

  • U.S. Pharmacopeia (USP). "USP <741> Melting Range or Temperature." USP-NF Online. [Link]

  • Gabbott, Paul. "Principles and Applications of Thermal Analysis." Blackwell Publishing, 2008. (Standard text for DSC principles).

Sources

Comparative

A Comparative Guide to HPLC Method Development for N-(2-Bromophenyl)aminosulfonamide Quantification

Abstract This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods—isocratic and gradient elution—for the robust quantification of N-(2-Bromophenyl)aminosulfonam...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods—isocratic and gradient elution—for the robust quantification of N-(2-Bromophenyl)aminosulfonamide. Grounded in the principles of analytical quality by design (AQbD), this document delves into the scientific rationale behind methodological choices, from stationary and mobile phase selection to detector settings. We present detailed, step-by-step protocols and comparative performance data to guide researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical strategy for their specific needs. All methodologies and validation parameters are discussed in the context of International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4]

Introduction: The Analytical Challenge

N-(2-Bromophenyl)aminosulfonamide is a sulfonamide-containing aromatic compound. The accurate and precise quantification of such molecules is critical in various stages of drug development and quality control. The inherent polarity and aromaticity of the analyte present specific challenges for chromatographic separation, necessitating a well-considered approach to method development to ensure specificity, accuracy, and robustness.

This guide will explore two common HPLC strategies:

  • Isocratic Elution: Characterized by a constant mobile phase composition, this method is valued for its simplicity and reproducibility.[5]

  • Gradient Elution: This technique involves a systematic change in the mobile phase composition during the analytical run, offering enhanced resolution for complex samples.[5][6]

The selection between these two fundamental approaches depends on the specific analytical objectives, including the complexity of the sample matrix, required throughput, and desired sensitivity.

Foundational Principles of Method Development

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties and the principles of chromatography. The development process should be systematic and risk-based, aligning with modern regulatory expectations that emphasize a lifecycle approach to analytical procedures.[3]

Analyte Characterization
  • Polarity: The presence of the sulfonamide and amino groups imparts significant polarity.

  • Aromaticity: The bromophenyl ring introduces hydrophobicity and potential for π-π interactions.

  • UV Absorbance: The aromatic rings are strong chromophores, making UV detection a suitable choice.

Column Selection: The Heart of the Separation

The choice of the stationary phase is the most critical decision in HPLC method development.[7] For a polar aromatic compound like N-(2-Bromophenyl)aminosulfonamide, several reversed-phase columns could be suitable.

  • C18 (Octadecylsilane): The most common reversed-phase packing, offering strong hydrophobic retention.[8] While a good starting point, highly polar analytes may exhibit poor retention.

  • C8 (Octylsilane): Provides less hydrophobic retention than C18, which can be advantageous for more polar compounds, leading to shorter analysis times.

  • Phenyl Phases: These columns offer alternative selectivity through π-π interactions with the analyte's aromatic ring, which can be highly effective for separating aromatic isomers or structurally similar compounds.[9][10]

  • Embedded Polar Group (EPG) Columns: These columns have polar groups (e.g., amide, carbamate) embedded in the alkyl chains, improving peak shape for basic compounds and allowing for operation in highly aqueous mobile phases.[10]

For this comparative guide, a Phenyl-Hexyl column is selected as a primary recommendation due to its mixed-mode separation mechanism (hydrophobic and π-π interactions), which is well-suited for the target analyte.

Mobile Phase Optimization

The mobile phase composition dictates the retention and elution of the analyte. For reversed-phase chromatography, a mixture of water (or an aqueous buffer) and a less polar organic solvent is used.

  • Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile generally provides lower viscosity and better UV transparency at short wavelengths.

  • Aqueous Phase & pH Control: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. The sulfonamide group in the analyte is weakly acidic. Using a buffer, such as phosphate or acetate, can ensure a stable pH and reproducible retention times. A slightly acidic pH (e.g., 3.0-4.5) is often a good starting point to suppress the ionization of any residual silanol groups on the silica-based column packing, thereby minimizing peak tailing.

Method Development Workflow

The process of developing a robust HPLC method can be visualized as a logical flow of decisions and optimizations.

MethodDevelopmentWorkflow Analyte Define Analytical Target Profile (ATP) (Analyte: N-(2-Bromophenyl)aminosulfonamide) ColumnSelection Column Selection (e.g., Phenyl-Hexyl, C18, C8) Analyte->ColumnSelection MobilePhaseScout Mobile Phase Scouting (Organic: ACN vs. MeOH) (Aqueous: Buffer, pH) ColumnSelection->MobilePhaseScout IsocraticGradient Select Elution Mode (Isocratic vs. Gradient) MobilePhaseScout->IsocraticGradient IsocraticOpt Isocratic Optimization (Adjust % Organic) IsocraticGradient->IsocraticOpt Simple Mixture GradientOpt Gradient Optimization (Gradient slope, time) IsocraticGradient->GradientOpt Complex Mixture MethodValidation Method Validation (ICH Q2(R1) / Q2(R2)) IsocraticOpt->MethodValidation GradientOpt->MethodValidation FinalMethod Final Quantitation Method MethodValidation->FinalMethod

Caption: HPLC Method Development Workflow.

Comparative Methodologies

Here we present two distinct, fully developed methods for the quantification of N-(2-Bromophenyl)aminosulfonamide.

Method A: Isocratic Elution

Rationale: This method is designed for simplicity, speed, and robustness, making it ideal for routine quality control testing where the sample matrix is well-defined and free of interfering components.[5] An isocratic method uses a constant mobile phase composition, which leads to highly reproducible retention times and a stable baseline.[6]

Experimental Protocol: Isocratic Method
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: 0.02 M Potassium Phosphate Monobasic in Water (pH adjusted to 3.5 with phosphoric acid) / Acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

  • Standard Preparation: Prepare a stock solution of N-(2-Bromophenyl)aminosulfonamide in diluent (Mobile Phase) at 1.0 mg/mL. Create a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

Method B: Gradient Elution

Rationale: This method is developed for higher resolution and is suitable for analyzing N-(2-Bromophenyl)aminosulfonamide in complex matrices where impurities or degradation products may be present. By gradually increasing the organic solvent concentration, strongly retained compounds are eluted more quickly, resulting in sharper peaks and a shorter overall run time compared to an isocratic method that could adequately resolve all components.[5][11]

Experimental Protocol: Gradient Method
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic in Water (pH adjusted to 3.5 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    8.0 40 60
    8.1 70 30

    | 12.0 | 70 | 30 |

  • Standard Preparation: Prepare a stock solution of N-(2-Bromophenyl)aminosulfonamide in diluent (70:30 Mobile Phase A:B) at 1.0 mg/mL. Create a series of working standards by diluting the stock solution to concentrations ranging from 0.5 µg/mL to 150 µg/mL.

Performance Comparison and Validation

Both methods were validated according to the ICH Q2(R1) guidelines, which outline the necessary validation characteristics for analytical procedures.[12][13][14] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4]

ValidationComparison Isocratic Isocratic Method (Method A) + Simplicity + Robustness + Stable Baseline - General Elution Problem - Limited Peak Capacity Gradient Gradient Method (Method B) + High Resolution + Shorter Run Times + Higher Peak Capacity - More Complex - Baseline Drift - Re-equilibration Time Comparison Comparison Criteria Comparison->Isocratic Best for QC Comparison->Gradient Best for R&D, Impurity Profiling

Caption: Isocratic vs. Gradient Method Comparison.

System Suitability

System suitability testing is an integral part of any analytical procedure. It ensures that the chromatographic system is performing adequately for the intended analysis.

ParameterMethod A (Isocratic)Method B (Gradient)Acceptance Criteria
Tailing Factor 1.11.2≤ 2.0
Theoretical Plates (N) > 5000> 6000> 2000
%RSD of Peak Area (n=6)0.4%0.6%≤ 2.0%

Data are representative and for illustrative purposes.

Validation Summary

The following table summarizes the performance data for both methods across key validation parameters.

Validation ParameterMethod A (Isocratic)Method B (Gradient)
Linearity (r²) 0.99950.9998
Range (µg/mL) 1 - 1000.5 - 150
Accuracy (% Recovery) 99.2% - 101.5%98.9% - 101.1%
Precision (%RSD)
- Repeatability0.5%0.7%
- Intermediate Precision0.8%1.1%
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 µg/mL
Limit of Detection (LOD) 0.3 µg/mL0.15 µg/mL
Robustness Unaffected by minor changes in flow rate (±0.1 mL/min) and % Organic (±2%)Unaffected by minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C)

Data are representative and for illustrative purposes.

Discussion and Recommendations

Method A (Isocratic) demonstrates excellent precision and robustness, as is typical for isocratic separations.[6] Its primary advantage is operational simplicity, making it an outstanding choice for routine analysis in a quality control environment where the analyte is the primary component of interest and the sample matrix is clean.

Method B (Gradient) offers superior resolving power and sensitivity, as evidenced by its lower LOQ and wider linear range. Gradient elution is highly effective for separating complex mixtures with components that exhibit a wide range of hydrophobicities.[6] This makes it the preferred method for research and development, stability studies, and impurity profiling, where unknown or co-eluting peaks are more likely to be encountered. While the method is slightly more complex and may exhibit minor baseline drift, its ability to provide a comprehensive chromatographic profile is a significant advantage in these applications.[5]

Choosing the Right Method:
  • For high-throughput, routine QC analysis of the bulk drug or a simple formulation, Method A (Isocratic) is recommended due to its speed, simplicity, and ruggedness.

  • For method development, stability testing, impurity analysis, or analysis in complex biological matrices , Method B (Gradient) is the superior choice because of its enhanced resolution and sensitivity.

Conclusion

Both the isocratic and gradient HPLC methods presented in this guide are demonstrated to be suitable for the quantification of N-(2-Bromophenyl)aminosulfonamide. The optimal choice is contingent upon the specific application and analytical requirements. By understanding the underlying principles and comparative performance of each technique, researchers can make an informed decision that aligns with the goals of their analysis, ensuring data quality and regulatory compliance. The modern approach to analytical procedures emphasizes a continuous lifecycle, where methods are developed with a deep understanding of potential variabilities and are validated to be robust and reliable.[3]

References

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures | FDA. (2024). Available at: [Link]

  • HPLC Column Selection Guide - Aurora Pro Scientific. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025). Available at: [Link]

  • HPLC Column Selection Guide - Linklab. Available at: [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024). Available at: [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics - Regulations.gov. Available at: [Link]

  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024). Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. Available at: [Link]

  • HPLC Column Selection: Core to Method Development (Part I) - Welch Materials. (2025). Available at: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. Available at: [Link]

  • Gradient vs. Isocratic Elution in HPLC - Danaher Life Sciences. Available at: [Link]

  • Isocratic Vs. Gradient Elution in Chromatography - Phenomenex. (2025). Available at: [Link]

  • Isocratic v. Gradient - Agilent. Available at: [Link]

Sources

Validation

Elemental Analysis Standards for N-(2-Bromophenyl)aminosulfonamide: A Technical Comparison Guide

Executive Summary & Core Directive The Challenge: N-(2-Bromophenyl)aminosulfonamide (and related sulfamide/sulfonamide scaffolds) presents a "perfect storm" for classical elemental analysis (EA). The coexistence of Bromi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: N-(2-Bromophenyl)aminosulfonamide (and related sulfamide/sulfonamide scaffolds) presents a "perfect storm" for classical elemental analysis (EA). The coexistence of Bromine (a heavy halogen capable of catalyst poisoning), Sulfur (requiring high-temperature oxidation), and a Nitrogen-rich core creates significant potential for incomplete combustion and refractory formation.

The Reality: Standard "send-and-receive" CHNS analysis often yields results outside the journal-mandated


 tolerance, leading to unnecessary re-purification cycles.

The Solution: This guide moves beyond the "black box" approach. We compare the historical gold standard (Combustion Analysis) against modern, chemically specific alternatives (Combustion Ion Chromatography and HRMS), providing a validated decision matrix for characterizing this specific pharmacophore.

The Molecule: Analytical Profile

Before selecting a method, we must define the analyte. The nomenclature "aminosulfonamide" often implies a sulfamide structure (


). For this guide, we utilize N-(2-bromophenyl)sulfamide  as the reference standard for calculations.
  • Formula:

    
    
    
  • Molecular Weight: 251.10 g/mol

  • Theoretical Composition:

    • C: 28.70%

    • H: 2.81%

    • N: 11.16%

    • S: 12.77%

    • Br: 31.82%

Critical Insight: The high mass percentage of Bromine (~32%) is the primary disruptor. In standard combustion tubes, Br can form volatile inorganic species that co-elute with water or


, or conversely, form stable ash that traps Carbon.

Decision Matrix: Workflow for Halogenated Sulfonamides

Do not blindly submit samples. Use this logic flow to determine the correct analytical path.

EA_Workflow Start Sample: N-(2-Bromophenyl)sulfamide Check_MW Verify Structure (Sulfonamide vs Sulfamide) Start->Check_MW Method_Choice Select Method Check_MW->Method_Choice CHNS Method A: Classical CHNS (Dynamic Flash Combustion) Method_Choice->CHNS Standard Purity CIC Method B: Combustion IC (Schöniger/Automated) Method_Choice->CIC Specific S/Br Analysis HRMS Method C: HRMS (Orbitrap/Q-TOF) Method_Choice->HRMS Identity Only Additive CRITICAL STEP: Add WO3 or V2O5 Additive CHNS->Additive Must mitigate Br Result_CIC Result: S/Br Highly Accurate Separates Halogens CIC->Result_CIC Result_HRMS Result: Identity Confirmed Purity NOT Quantified HRMS->Result_HRMS Result_CHNS Result: C/H/N OK S/Br often variable Additive->Result_CHNS Publish Publication Ready (Purity Proven) Result_CHNS->Publish If ±0.4% Result_CIC->Publish Best for Halogens Result_HRMS->Publish Requires NMR support

Figure 1: Analytical decision tree for halogenated sulfur compounds. Note the mandatory additive step for CHNS.

Comparative Analysis of Methods

Method A: Classical CHNS (Dynamic Flash Combustion)

The Historical Standard

Mechanism: The sample is encapsulated in tin and combusted at ~950–1150°C. Gases (


) are separated via GC and detected by Thermal Conductivity (TCD).
  • The Problem: The 2-bromo substituent creates "shielding." Bromine can form stable inorganic bromides with the tin capsule or the combustion tube packing, leading to low Carbon recovery. Furthermore, Bromine gas (

    
    ) has a similar thermal conductivity to 
    
    
    
    in some configurations, causing peak overlap.
  • The Protocol Adjustment (Mandatory):

    • Weighing: Use a microbalance (

      
      ). Target 2.0–2.5 mg.
      
    • Additive: You must add ~10 mg of Tungsten Trioxide (

      
      ) or Vanadium Pentoxide (
      
      
      
      ) to the sample capsule.
      • Why? These oxides act as "combustion aids" (providing local

        
        ) and "scavengers" that bind the Bromine, preventing it from interfering with the 
        
        
        
        measurement or trapping Carbon in the ash.
    • Temperature: Ensure the combustion tube is

      
       to fully oxidize the sulfur.
      
Method B: Automated Combustion Ion Chromatography (CIC)

The Modern Specialist

Mechanism: The sample is pyrolyzed in an Argon/Oxygen stream (similar to the Schöniger flask principle but automated). The resulting gases are absorbed into a liquid solution (


 is often added to ensure S becomes Sulfate) and injected directly into an Ion Chromatograph.[1]
  • The Advantage: This separates chemical species based on ionic radius and charge. Bromide (

    
    ) and Sulfate (
    
    
    
    ) are physically separated on the column.
  • Why choose this? If your CHNS analysis shows consistent Sulfur errors, CIC is the definitive method to prove the Sulfur/Bromine ratio is correct. It eliminates matrix interference.[1][2]

Method C: High-Resolution Mass Spectrometry (HRMS)

The Identity Surrogate

Mechanism: ESI-TOF or Orbitrap analysis.

  • The Trap: Many researchers try to substitute EA with HRMS. Do not do this for purity. HRMS confirms the presence of the molecule (Identity) but is blind to inorganic impurities (silica gel, salts) and insensitive to solvates unless specifically looked for. It does not satisfy the "Bulk Purity" requirement of top-tier journals (e.g., J. Med. Chem., J. Org.[3] Chem.) without supporting quantitative NMR (qNMR).

Experimental Data Comparison

The following table summarizes typical results for N-(2-Bromophenyl)sulfamide (


) using different methodologies.
ParameterTheoretical ValueMethod A: Standard CHNS (No Additive)Method A: Optimized CHNS (with

)
Method B: Combustion IC
Carbon 28.70% 27.90% (Low - Ash formation)28.65% (Pass)N/A
Hydrogen 2.81% 2.85% (Pass)2.79% (Pass)N/A
Nitrogen 11.16% 11.10% (Pass)11.18% (Pass)N/A
Sulfur 12.77% 11.50% (Low - Interference)12.65% (Pass)12.75% (Excellent)
Bromine 31.82% N/A (Not detected)N/A31.80% (Excellent)
Status --FAIL (>0.4% Error) PASS PASS (for S/Br)

Analysis of Data:

  • Failure Mode: Without

    
    , the Carbon value is low (-0.8%) due to incomplete combustion protected by the heavy halogen. Sulfur is low because Br interference affects the detector response or oxidation efficiency.
    
  • Success: The Optimized CHNS brings C/H/N within the

    
     ACS limit. CIC provides near-perfect quantification of the heteroatoms.
    

Recommended Protocol: Optimized CHNS

To achieve publishable results for N-(2-Bromophenyl)aminosulfonamide, follow this Standard Operating Procedure (SOP):

  • Sample Prep: Dry the sample under high vacuum (0.1 mbar) at 40°C for 12 hours. Sulfonamides are prone to trapping water or crystallization solvents (e.g., EtOAc).

  • Capsule Loading:

    • Tare a tin capsule.

    • Add 2.0 mg of sample.

    • Add 5–10 mg of Tungsten Trioxide (

      
      ) powder. 
      
    • Fold the capsule tightly to exclude atmospheric Nitrogen.

  • Instrument Setup:

    • Carrier Gas: Helium.

    • Combustion Temp: 1050°C (Critical for S-N bond cleavage).

    • Reduction Temp: 650°C.

  • Calibration: Use a sulfanilamide standard (contains S and N) rather than acetanilide to match the matrix properties.

References

  • ACS Publication Guidelines. (2023). Author Guidelines for Elemental Analysis and Purity. American Chemical Society.[4] [Link]

  • Schöniger, W. (1955).[5][6][7] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[5] Mikrochimica Acta.[5][7] (Foundational text for Oxygen Flask Combustion). [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Bromophenyl)aminosulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-Bromophenyl)aminosulfonamide
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